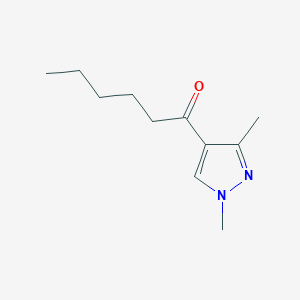

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a hexanone group attached to a pyrazole ring substituted with two methyl groups at positions 1 and 3.

Vorbereitungsmethoden

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents onto the ring.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one has been investigated for its pharmacological properties. Pyrazole derivatives often exhibit a range of biological activities such as anti-inflammatory, analgesic, and antimicrobial effects. For instance:

- Anti-inflammatory Activity : Some studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, which are essential for developing new antimicrobial agents in the face of rising resistance to existing drugs .

Agrochemical Applications

The pyrazole structure is prevalent in agrochemicals, particularly as herbicides and fungicides. The compound's ability to interact with biological systems makes it a candidate for:

- Herbicides : Compounds with pyrazole moieties have been shown to effectively control weed populations by inhibiting specific biochemical pathways in plants .

- Fungicides : Its efficacy against various fungal pathogens suggests potential use in crop protection products .

Synthetic Applications

In synthetic organic chemistry, this compound can serve as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for:

- Building Block for Complex Molecules : The compound can be used as an intermediate in the synthesis of other heterocyclic compounds or pharmaceuticals .

- Catalysis : Pyrazole derivatives can also act as ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity in organic transformations .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases.

Case Study 2: Herbicidal Efficacy

Research on the herbicidal properties of pyrazole derivatives demonstrated that compounds similar to this compound effectively reduced weed growth in controlled experiments. This study supports its potential use in developing selective herbicides.

Data Tables

Wirkmechanismus

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one can be compared with other similar compounds, such as:

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: This compound has a shorter alkyl chain and different physical and chemical properties.

1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-one: Similar to the ethanone derivative but with a three-carbon chain.

1-(1,3-dimethyl-1H-pyrazol-4-yl)butan-1-one: This compound has a four-carbon chain and exhibits different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical, chemical, and biological properties compared to its analogs.

Biologische Aktivität

1-(1,3-dimethyl-1H-pyrazol-4-yl)hexan-1-one, a compound with the CAS number 1174850-21-5, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O, with a molecular weight of approximately 194.27 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. A study highlighted that various pyrazole derivatives could inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In particular, this compound was evaluated for its cytotoxicity and growth inhibition capabilities.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

The compound demonstrated selective cytotoxicity against cancer cells compared to non-cancerous cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve microtubule destabilization. Compounds with similar structures have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. In vitro studies reported that the compound could enhance caspase activity, further confirming its role in inducing apoptosis.

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence regarding the antiviral potential of pyrazole derivatives. A study focused on inhibitors of the hepatitis C virus (HCV) suggested that compounds with a pyrazole scaffold could exhibit antiviral activities through interference with viral replication mechanisms.

Table 2: Antiviral Activity of Pyrazole Derivatives

This table illustrates the effectiveness of various pyrazole derivatives against HCV, suggesting that similar compounds may hold promise for further antiviral development.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole-containing compounds:

- Antitumor Efficacy : In preclinical trials, compounds based on the pyrazole structure have shown promising results against multiple cancer types, including lung and prostate cancers.

- Microtubule Dynamics : Research demonstrated that certain pyrazole derivatives could significantly inhibit microtubule assembly at concentrations as low as 20 µM.

- Synergistic Effects : Some studies indicated that combining pyrazole derivatives with existing chemotherapeutics may enhance therapeutic efficacy while reducing side effects.

Eigenschaften

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-4-5-6-7-11(14)10-8-13(3)12-9(10)2/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEJOFAWIXLOTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CN(N=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.